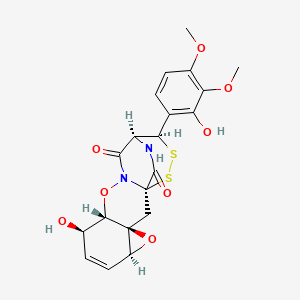

Gliovirin

カタログ番号 B607650

CAS番号:

83912-90-7

分子量: 480.51

InChIキー: VZUFPCHAVLFFAY-GGLVFAGASA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Gliovirin is a strong anti-oomycete and a potential anticancer compound . It is produced by “P” strains of the plant disease biocontrol fungus Trichoderma virens and plays a role in the biological control of certain plant pathogens .

Synthesis Analysis

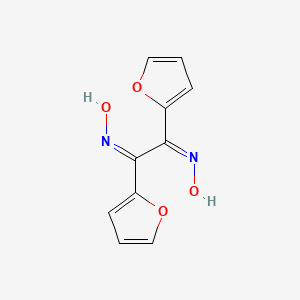

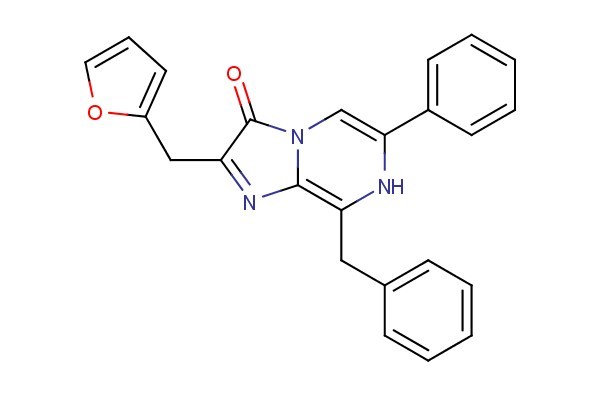

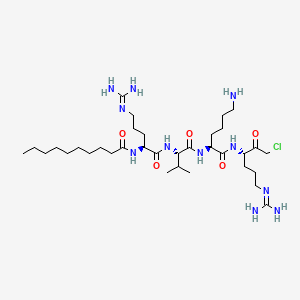

The synthesis of Gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester . Oxidative elaboration to the fully functionalized bicycle was achieved through a series of mild transformations . A novel oxidative sulfenylation of triketopiperazines enables asymmetric formation of dithiodiketopiperazines on sensitive substrates .Molecular Structure Analysis

The structure of Gliovirin was determined by NMR, mass spectral, and X-ray crystallographic methods . The UV spectrum of Gliovirin was found to be almost identical to that of FA-2097, indicating the presence in FA-2097 of the same chromophore .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gliovirin include an asymmetric oxidative sulfenylation of triketopiperazines and a copper-catalyzed asymmetric oxime propargylation .Physical And Chemical Properties Analysis

The molecular weight of Gliovirin is 480.5 g/mol . It has a complexity of 877 and a topological polar surface area of 181 Ų .科学的研究の応用

Biological Control of Plant Diseases

- Application Summary : Gliovirin is a secondary metabolite produced by the fungus Trichoderma . Trichoderma species are used as bio-fungicides due to their plant-protecting abilities . They produce a large number of secondary metabolites, including Gliovirin, which have been found to be effective in controlling major plant diseases .

- Methods of Application : Trichoderma species are applied as biological control agents to combat a wide range of plant diseases . The application involves the use of fungi, which have a high reproductive rate and are very specific to their target . The fungi are used in combination with other disease management strategies, including the use of resistant cultivars and chemical fungicides .

Enhanced Production of Gliovirin for Improved Biocontrol

- Application Summary : Research has been initiated on the role of the Gliovirin biosynthesis gene cluster in the pathogenicity of certain human pathogens . This opens up the possibility of strain improvement of Trichoderma virens for improved biocontrol of plant diseases through enhanced production of Gliovirin .

Anti-Oomycete Compound

- Application Summary : Gliovirin is known to be a strong anti-oomycete compound . Oomycetes are a group of filamentous microorganisms that includes some of the most devastating plant pathogens. The use of Gliovirin could potentially help in controlling these pathogens.

Antifungal Activity Against Rhizoctonia Solani

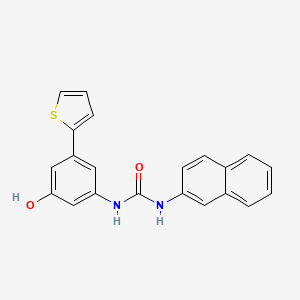

- Application Summary : Two analogues of Gliovirin were isolated from Trichoderma longibrachiatum. These analogues exhibited antifungal activity against Rhizoctonia solani , a soil-borne fungal pathogen that causes various diseases in plants.

Role in Pathogenicity of Human Pathogens

- Application Summary : Research can now be initiated on the role of the Gliovirin biosynthesis gene cluster in the pathogenicity of certain human pathogens . This opens up the possibility of understanding the role of Gliovirin in human diseases .

Antifungal Activity Against Phytopathogenic Fungi

特性

IUPAC Name |

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFPCHAVLFFAY-GGLVFAGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-6T311L5925 | |

CAS RN |

83912-90-7 | |

| Record name | Gliovirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLIOVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

1,260

Citations

… gliovirin (1). The second compound, L,L-phenylalanine anhydride (9), may be the biosynthetic

precursor to gliovirin… However, unlike gliotoxin which gives a base peak at P-646), gliovirin …

Number of citations: 93

www.jstage.jst.go.jp

… , and we have given it the trivial name gliovirin. Gliovirin is highly toxic to P. ultimum but is …

virens deficient for gliovirin production was overgrown by P. ultimum in culture and did not …

Number of citations: 290

cdnsciencepub.com

… ring in gliovirin originate from L-phenylalanine. The *HNMRspectrum of gliovirin in DMSO

allows one to study the incorporation into the right half of the gliovirin molecule (ie carbons 2, 3…

Number of citations: 20

www.jstage.jst.go.jp

… of gliovirin by Trichoderma virens. We have also deleted part of the gliovirin NRPS in

another “P” strain of T. virens (G4) and confirmed the involvement of this gene in gliovirin …

Number of citations: 26

chemistry-europe.onlinelibrary.wiley.com

… to produce gliovirin, a previously isolated epipolythiodiketopiperazine. Gliovirin inhibited

inducible … Studies on the mode of action revealed that gliovirin suppresses TNF-α synthesis by …

Number of citations: 25

www.degruyter.com

The bicyclic tetrahydro-1,2-oxazine subunit of gliovirin is synthesized through a diastereoselective

copper-catalyzed cyclization of an N-hydroxyamino ester. Oxidative elaboration to the …

Number of citations: 6

pubs.rsc.org

… The structure of the unusual antibiotic gliovirin 1 was established in 1982 by X-ray

crystallography.I Two years later the structure of the related antibiotic FA-2097 2 was reported …

Number of citations: 11

www.sciencedirect.com

… Strains of the 'P' group produced the antibiotics gliovirin and heptelidic … gliovirin or heptelidic

acid. Strains from both groups produced the antibiotic viridin and phytotoxin viridiol. Gliovirin …

Number of citations: 262

www.tandfonline.com

… By comparison of the spectroscopic properties of gliovirin and FA-… of gliovirin,2,3) indicating

the presence in FA-2097 of the same chromophore (partial structure 3 in Fig. 2) as in gliovirin…

Number of citations: 22

www.jstage.jst.go.jp

… of heptelidic acid (HA), viridin and gliovirin, but not of volatile sesquiterpenes. Deletion of …

gene, did not impair biosynthesis of HA, viridin or gliovirin. We thus unveil a novel circuitry of …

Number of citations: 12

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)